molecular formula C16H15NO3 B12518657 {2-[Acetyl(phenyl)amino]phenyl}acetic acid CAS No. 731851-88-0

{2-[Acetyl(phenyl)amino]phenyl}acetic acid

Katalognummer: B12518657
CAS-Nummer: 731851-88-0
Molekulargewicht: 269.29 g/mol
InChI-Schlüssel: IUUXTZILROKKQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[Acetyl(phenyl)amino]phenyl}acetic acid is an organic compound that features a phenyl group, an acetic acid moiety, and an acetylated amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Acetyl(phenyl)amino]phenyl}acetic acid can be achieved through several methods. One common approach involves the acetylation of 2-aminophenylacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

{2-[Acetyl(phenyl)amino]phenyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, {2-[Acetyl(phenyl)amino]phenyl}acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .

Wirkmechanismus

The mechanism of action of {2-[Acetyl(phenyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{2-[Acetyl(phenyl)amino]phenyl}acetic acid is unique due to the presence of both an acetylated amine and a phenylacetic acid moiety.

Eigenschaften

CAS-Nummer

731851-88-0

Molekularformel

C16H15NO3

Molekulargewicht

269.29 g/mol

IUPAC-Name

2-[2-(N-acetylanilino)phenyl]acetic acid

InChI

InChI=1S/C16H15NO3/c1-12(18)17(14-8-3-2-4-9-14)15-10-6-5-7-13(15)11-16(19)20/h2-10H,11H2,1H3,(H,19,20)

InChI-Schlüssel

IUUXTZILROKKQW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.